molecular formula C7H2Cl2F3NO2S B14045146 1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene

1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene

Cat. No.: B14045146
M. Wt: 292.06 g/mol
InChI Key: RDGYDADIWBRVGH-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene is a halogenated aromatic compound featuring chloro, nitro, and trifluoromethylthio substituents. The trifluoromethylthio group (-SCF₃) is notable for its strong electron-withdrawing and lipophilic properties, enhancing bioactivity and environmental persistence compared to simpler halogenated derivatives .

Properties

Molecular Formula

C7H2Cl2F3NO2S

Molecular Weight

292.06 g/mol

IUPAC Name

1,3-dichloro-2-nitro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F3NO2S/c8-4-1-3(16-7(10,11)12)2-5(9)6(4)13(14)15/h1-2H

InChI Key

RDGYDADIWBRVGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)SC(F)(F)F

Origin of Product

United States

Preparation Methods

General Strategy for Synthesis

The synthesis of 1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene generally involves three key transformations:

  • Introduction of chloro substituents on the aromatic ring,
  • Installation of the trifluoromethylthio (-SCF3) group,
  • Nitration to introduce the nitro (-NO2) group.

The order of these steps and the choice of intermediates critically affect the yield and purity of the final product.

Preparation of Dichloronitrobenzene Intermediate

A crucial intermediate for the target compound is 1,3-dichloro-2-nitrobenzene or its isomeric forms. According to patent US5475163A, 2,3-dichloro-nitrobenzene can be synthesized by nitration of 1,2-dichlorobenzene using an anhydrous mixed acid system composed of phosphoric acid, sulfuric acid, and nitric acid. The process involves:

  • Nitration of 1,2-dichlorobenzene under controlled temperature to avoid over-nitration or unwanted isomers,
  • Phase separation to isolate the organic phase containing the dichloronitrobenzene isomer mixture,
  • Further purification by crystallization, distillation, or chromatography to separate isomers,
  • Recovery and recycling of the nitrating acid mixture by dehydration and replenishment of nitric acid, enhancing industrial feasibility.

This method is noted for its industrial applicability, high selectivity, and efficient acid recovery.

Step Reagents/Conditions Outcome Notes
Nitration 1,2-Dichlorobenzene + mixed acid (H3PO4, H2SO4, HNO3) Mixture of dichloronitrobenzene isomers Control of temperature critical
Separation Phase separation and aqueous work-up Organic phase with isomers Acid phase recycled by dehydration
Purification Crystallization/distillation/chromatography Pure 2,3-dichloro- or 1,3-dichloro-2-nitrobenzene Standard separation techniques

Introduction of the Trifluoromethylthio Group (-SCF3)

The trifluoromethylthio substituent is introduced via trifluoromethylthiolation reactions, which have been extensively studied for aromatic compounds. A recent study published in the Journal of Organic Chemistry (2023) demonstrated a mild and efficient method for trifluoromethylthiolation of arenes using N-(trifluoromethylthio)saccharin as the trifluoromethylthio source, catalyzed by iron(III) chloride and diphenyl selenide as a dual catalytic system.

Key features of this method relevant to our target compound include:

  • Mild reaction conditions at room temperature,
  • High regioselectivity and good yields,
  • Applicability to various substituted arenes including nitro- and chloro-substituted benzene derivatives.

For example, trifluoromethylthiolation of substituted phenols and anilines under these conditions afforded yields ranging from 63% to 93%, indicating the robustness of the method.

Parameter Details
Trifluoromethylthiolating agent N-(trifluoromethylthio)saccharin
Catalyst system Iron(III) chloride (FeCl3), diphenyl selenide
Solvent Dichloromethane or ethyl acetate/hexane mixtures
Temperature Room temperature (20–25 °C)
Reaction time 1–22 hours depending on substrate
Yields 63–93%

This catalytic system can be adapted to trifluoromethylthiolate 1,3-dichloro-2-nitrobenzene to yield this compound with high efficiency.

Integrated Synthesis Approach

A plausible synthetic route combining literature findings is:

  • Nitration of 1,2-dichlorobenzene to obtain 1,3-dichloro-2-nitrobenzene (or 2,3-dichloro-1-nitrobenzene) using an anhydrous nitrating acid mixture.

  • Trifluoromethylthiolation of the dichloronitrobenzene intermediate using N-(trifluoromethylthio)saccharin under iron(III) chloride/diphenyl selenide catalysis at room temperature to install the trifluoromethylthio group at the 5-position relative to nitro and chloro substituents.

This sequence avoids harsh conditions such as high-temperature chlorination or fluorination steps, improves selectivity, and is amenable to scale-up.

Comparative Data Table of Key Steps

Step Method/Conditions Yield (%) Advantages Reference
Nitration of 1,2-dichlorobenzene Mixed acid (H3PO4, H2SO4, HNO3), controlled temperature 70–85 (typical) High selectivity, acid recovery, industrially scalable
Trifluoromethylthiolation N-(trifluoromethylthio)saccharin, FeCl3, diphenyl selenide, RT 63–93 Mild conditions, high regioselectivity, broad substrate scope

Research Findings and Notes

  • The nitration step is critical to obtain the correct dichloronitrobenzene isomer. Control of reaction conditions and subsequent purification are essential to minimize isomeric impurities.

  • The trifluoromethylthiolation reaction benefits from the use of N-(trifluoromethylthio)saccharin, a stable and effective trifluoromethylthio donor, which under mild Lewis acid catalysis, provides excellent yields without the need for harsh reagents or conditions.

  • No direct literature was found describing a one-pot synthesis of this compound, but the stepwise approach is well-supported by current research.

  • The trifluoromethylthio group introduction is compatible with the presence of electron-withdrawing groups such as nitro and chloro, which is important for the target compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or aniline in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Reduction: 1,3-Dichloro-5-trifluoromethylthio-2-aminobenzene.

    Oxidation: 1,3-Dichloro-5-trifluoromethylsulfonyl-2-nitrobenzene.

Scientific Research Applications

1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

1,3-Dichloro-2,4-difluoro-5-nitrobenzene (CAS 15952-70-2)

  • Substituents : Chloro (positions 1,3), fluoro (positions 2,4), nitro (position 5).
  • Key Differences : Lacks the -SCF₃ group, reducing electron-withdrawing effects and lipophilicity. Fluoro substituents increase electronegativity but are less bulky than -SCF₃.
  • Similarity score: 0.93 .

1-Chloro-2,5-difluoro-3-nitrobenzene (CAS 1805029-24-6)

  • Substituents : Chloro (position 1), fluoro (positions 2,5), nitro (position 3).
  • Key Differences : Nitro group at position 3 versus position 2 in the target compound.
  • Impact : Altered regiochemistry may affect electrophilic substitution patterns and metabolite formation in biological systems .

1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS 74672-01-8)

  • Substituents : Chloro (positions 1,5), methoxy (position 3), nitro (position 2).
  • Key Differences : Methoxy (-OCH₃) is electron-donating, opposing the electron-withdrawing nature of -SCF₃.
  • Impact : Reduced stability in oxidative environments and weaker interactions with biological targets (e.g., enzyme active sites) compared to the target compound .

Physical and Chemical Properties

Property 1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene (Inferred) 1,3-Dichloro-2,4-difluoro-5-nitrobenzene 1,5-Dichloro-3-Methoxy-2-nitrobenzene
Molecular Weight (g/mol) ~292.5 (estimated) 242.5 222.03
Lipophilicity (LogP) High (due to -SCF₃) Moderate (fluoro substituents) Low (methoxy group)
Stability High (resistant to hydrolysis) Moderate Low (prone to demethylation)

Biological Activity

1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene is a chemical compound notable for its unique structure and potential biological activities. The compound contains several functional groups that may influence its reactivity and biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C7Cl2F3N2OS. The presence of chlorine, trifluoromethyl, and nitro groups contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its electrophilic nature. The trifluoromethyl and nitro groups can influence the compound's interactions with biological macromolecules, such as proteins and nucleic acids.

Key Mechanisms:

  • Electrophilic Attack: The compound can act as an electrophile in various biochemical reactions, potentially modifying nucleophilic sites in amino acids or nucleotides.
  • Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis in sensitive cell types.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have tested its efficacy against various fungi and bacteria.

Microorganism Activity Reference
Aspergillus nigerInhibitory
Trichoderma virideInhibitory
Myrothecium verrucariaModerate inhibitory
Escherichia coliVariable sensitivity

Cytotoxicity

Cytotoxic effects have been observed in several cancer cell lines. The compound's ability to induce apoptosis through oxidative stress pathways has been noted.

Case Study:
In a study evaluating the cytotoxicity of various nitroaromatic compounds, this compound was found to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations above 10 µM. Mechanistic studies indicated that the compound triggered apoptosis via the intrinsic pathway involving caspase activation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the functional groups can significantly alter the biological activity of this compound. For instance:

  • Removal or substitution of the trifluoromethyl group reduces antimicrobial potency.
  • Altering the position of chlorine atoms affects cytotoxicity profiles.

Comparative Studies

Comparative studies with related compounds have demonstrated that compounds with similar electrophilic characteristics tend to exhibit enhanced biological activities. For example, 1,3-dichlorobenzene derivatives showed varying degrees of antifungal activity when tested under similar conditions.

Q & A

Q. What are the key considerations for designing a synthesis pathway for 1,3-Dichloro-5-trifluoromethylthio-2-nitrobenzene?

Methodological Answer: Synthesis of this compound requires sequential functionalization of the benzene ring. Key steps include:

  • Chlorination : Use electrophilic chlorination agents (e.g., Cl₂/FeCl₃) or nucleophilic substitution with pre-activated intermediates. demonstrates chlorination via thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux, yielding chloro-substituted nitroaromatics .
  • Trifluoromethylthio Introduction : Employ reagents like N-Trifluoromethylthio-4-nitrophenylhydantoin, which act as both nitrogen and SCF₃ sources in aminotrifluoromethylthiolation reactions (e.g., with α,β-unsaturated carbonyl precursors) .
  • Nitration : Optimize regioselectivity using mixed acid (HNO₃/H₂SO₄) at controlled temperatures to avoid over-nitration. highlights nitration challenges in polyhalogenated systems and recommends steric/electronic directing group analysis .

Advanced Question

Q. How can competing substitution patterns be controlled during the synthesis of polyhalogenated nitroaromatics?

Methodological Answer: Competing substitution arises due to the electron-withdrawing effects of nitro and trifluoromethylthio groups. Strategies include:

  • Temperature Modulation : Lower reaction temperatures (e.g., -5°C in Grignard reactions) to slow competing pathways, as shown in for trifluoromethyl group installation .
  • Protecting Groups : Temporarily block reactive sites using tert-butyldimethylsilyl (TBS) or tert-butyloxycarbonyl (Boc) groups during sequential functionalization.
  • Catalytic Systems : Utilize transition metal catalysts (e.g., Pd(PPh₃)₄) to enhance selectivity in cross-coupling steps, as referenced in for palladium-mediated reactions .

Basic Question

Q. Which spectroscopic techniques are most effective for characterizing the trifluoromethylthio substituent in aromatic systems?

Methodological Answer:

  • ¹⁹F NMR : Provides direct detection of trifluoromethylthio (-SCF₃) signals, typically appearing as singlets near δ -40 to -45 ppm .
  • X-ray Crystallography : Resolves spatial arrangement and confirms regiochemistry, as demonstrated in for CNBF derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, critical for confirming the SCF₃ group’s presence .

Advanced Question

Q. What strategies reconcile contradictory data between computational models and experimental observations in structural analysis?

Methodological Answer:

  • Multi-Technique Validation : Combine experimental data (X-ray, NMR) with density functional theory (DFT) calculations to validate bond lengths and angles. emphasizes predictive tools like PISTACHIO and REAXYS for accuracy checks .
  • Solvent Effects : Account for solvent polarity in computational models, as electrostatic interactions can shift NMR signals or reaction pathways .
  • Error Analysis : Quantify discrepancies using root-mean-square deviation (RMSD) metrics for crystallographic vs. DFT-optimized structures .

Basic Question

Q. What are common challenges in achieving regioselective nitration in heavily substituted benzene derivatives?

Methodological Answer:

  • Electronic Effects : Nitro and trifluoromethylthio groups deactivate the ring, directing incoming electrophiles to meta/para positions. shows that steric hindrance from chlorine substituents further limits accessible sites .
  • Reagent Choice : Use acetyl nitrate (AcONO₂) for milder nitration conditions, reducing side reactions in electron-deficient systems .

Advanced Question

Q. How does the electron-withdrawing effect of the nitro group influence adjacent substituent reactivity?

Methodological Answer:

  • Activation/Deactivation : The nitro group deactivates the ring, slowing electrophilic substitution but enhancing nucleophilic displacement at ortho/para positions. illustrates this in DCM/DMF-mediated chlorination under reflux .
  • Resonance Stabilization : Nitro groups stabilize negative charges during SNAr reactions, facilitating substitution at chlorine sites. Kinetic studies (e.g., Eyring plots) can quantify these effects .

Basic Question

Q. What purification methods are optimal for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 9:1 to 4:1) to separate polar nitro/byproducts.
  • Recrystallization : Employ ethanol/water mixtures to exploit solubility differences, as described in for nitroaromatic purification .

Advanced Question

Q. How can researchers mitigate decomposition of the trifluoromethylthio group under acidic/basic conditions?

Methodological Answer:

  • pH Control : Maintain neutral conditions (pH 6–8) during reactions to prevent SCF₃ hydrolysis. recommends buffered systems for aminotrifluoromethylthiolation .
  • Low-Temperature Processing : Conduct reactions below 0°C to stabilize the SCF₃ group, as shown in Grignard reagent applications () .

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